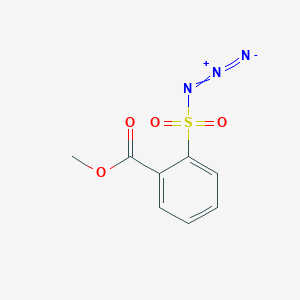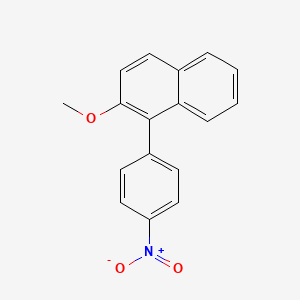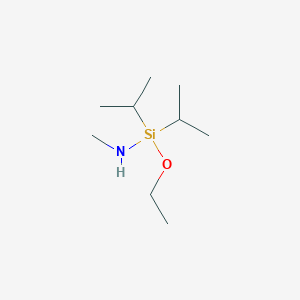
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: is a synthetic peptide derivative. Peptides like this are often designed for specific biological or chemical applications, such as drug delivery, antimicrobial activity, or as molecular probes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may lead to disulfide-linked peptides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide:
Chemistry: As a building block for more complex molecules.
Biology: As a molecular probe or in studying protein interactions.
Medicine: Potential use in drug delivery systems or as an antimicrobial agent.
Industry: Could be used in the development of new materials or coatings.
Wirkmechanismus
The mechanism of action for L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide would depend on its specific application. Generally, peptides can interact with biological membranes, proteins, or nucleic acids, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-ornithine
Uniqueness
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: may have unique properties due to the specific arrangement of lysine residues and the 12-aminododecanoyl group, which could influence its biological activity and stability.
Eigenschaften
CAS-Nummer |
882171-90-6 |
|---|---|
Molekularformel |
C30H62N8O4 |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
12-amino-N-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H62N8O4/c31-20-12-7-5-3-1-2-4-6-8-19-27(39)38(26(28(36)40)18-11-15-23-34)30(42)25(17-10-14-22-33)37-29(41)24(35)16-9-13-21-32/h24-26H,1-23,31-35H2,(H2,36,40)(H,37,41)/t24-,25-,26-/m0/s1 |
InChI-Schlüssel |
BFVIULJLOMHDEQ-GSDHBNRESA-N |
Isomerische SMILES |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)CCCCCN |
Kanonische SMILES |
C(CCCCCC(=O)N(C(CCCCN)C(=O)N)C(=O)C(CCCCN)NC(=O)C(CCCCN)N)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)

![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)








